2-Ethylimidazole

Descripción

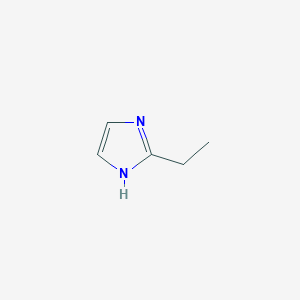

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAMFDRRWURCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061457 | |

| Record name | 1H-Imidazole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Ethylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-62-4 | |

| Record name | 2-Ethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FS8HV4RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylimidazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylimidazole, a versatile heterocyclic compound with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy curing agent and a catalyst.

Core Properties of this compound

This compound, with the CAS number 1072-62-4 , is an organic compound featuring a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl group at the second carbon.[1] It typically appears as a white to light yellow crystalline solid or flakes.[2][3]

Molecular Structure:

-

Molecular Formula: C₅H₈N₂[4]

-

Molecular Weight: 96.13 g/mol [4]

-

IUPAC Name: 2-ethyl-1H-imidazole[2]

-

SMILES: CCC1=NC=CN1[5]

-

InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N[5]

The presence of the ethyl group enhances its solubility and catalytic efficiency compared to other imidazoles.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources to aid in research and experimental design.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 1072-62-4 | [4] |

| PubChem CID | 66130 | [2] |

| EC Number | 214-011-5 | [7] |

| Physical Properties | ||

| Melting Point | 78-81 °C | [7] |

| Boiling Point | 268 °C | [7] |

| Solubility in Water | 617 g/L at 20 °C | [6][8] |

| pKa | ~14.38 (predicted) | [6] |

| Spectroscopic Data | ||

| ¹H-NMR (CDCl₃) | δ (ppm): 1.31 (t, 3H), 2.71 (q, 2H), 6.95 (s, 2H), 9.3 (br s, 1H) | |

| ¹³C-NMR (CDCl₃) | δ (ppm): 13.5, 22.0, 120.5, 150.0 | [5][9] |

| Safety Information | ||

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [2] |

Synthesis of this compound

The most common method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski reaction.[10][11] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] For the synthesis of this compound, glyoxal (the 1,2-dicarbonyl), propionaldehyde (the aldehyde), and ammonia are the key reactants.

This protocol is adapted from the general principles of the Debus-Radziszewski reaction for imidazole synthesis.

Materials:

-

Glyoxal (40% aqueous solution)

-

Propionaldehyde

-

Ammonium hydroxide (25% aqueous solution)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent) and ammonium hydroxide (2-3 equivalents) in methanol.

-

Cool the mixture in an ice bath and slowly add propionaldehyde (1 equivalent) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications of this compound in Research and Development

This compound is a versatile compound with numerous applications, primarily as a catalyst and a curing agent.

This compound is widely used as a curing agent and accelerator for epoxy resins in coatings, adhesives, and composites.[2] It initiates the anionic polymerization of the epoxy resin, leading to a highly cross-linked and durable polymer network.

Mechanism of Action: The curing process involves the nucleophilic attack of the imidazole nitrogen on the epoxy ring, leading to ring-opening and the formation of an adduct. This adduct then initiates a chain reaction of further epoxy ring-opening, resulting in polymerization.

This protocol provides a general procedure for the curing of a common epoxy resin using this compound.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound (curing agent)

-

Mixing container

-

Stirring rod

-

Mold for sample preparation

-

Oven with temperature control

-

Differential Scanning Calorimeter (DSC) for characterization

Procedure:

-

Preheat the DGEBA resin to approximately 50-60 °C to reduce its viscosity.

-

Weigh the desired amount of DGEBA resin into a mixing container.

-

Add this compound to the resin at a concentration of 2-7 parts per hundred parts of resin (phr) by weight.

-

Thoroughly mix the components until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.

-

Pour the mixture into a preheated mold.

-

Cure the sample in an oven at a specified temperature, for example, 120 °C for 2 hours, followed by a post-cure at 150 °C for 1 hour. The optimal curing schedule can be determined using DSC analysis.

-

Allow the cured sample to cool slowly to room temperature before demolding.

Characterization:

-

Curing Profile: Analyze the curing kinetics using non-isothermal DSC to determine the onset of curing, peak exothermic temperature, and the degree of cure.

-

Thermal Properties: Determine the glass transition temperature (Tg) of the cured polymer using DSC or Dynamic Mechanical Analysis (DMA).

-

Mechanical Properties: Evaluate the mechanical properties of the cured material, such as tensile strength and hardness, according to standard testing methods.

The basic and nucleophilic nature of this compound makes it an effective catalyst in various polymerization reactions, including the synthesis of polyurethanes. It can accelerate reaction rates and improve the efficiency of the manufacturing process.

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its imidazole core is a common scaffold in many biologically active compounds.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides essential information for the effective and safe use of this compound in a research and development setting. Its versatile properties as a curing agent, catalyst, and synthetic intermediate make it a valuable compound for a wide range of applications.

References

- 1. Frontiers | Fabrication and Characterization of a Modified Conjugated Molecule-Based Moderate-Temperature Curing Epoxy Resin System [frontiersin.org]

- 2. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 10. researchgate.net [researchgate.net]

- 11. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Ethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylimidazole (CAS No. 1072-62-4), a crucial heterocyclic compound with applications in synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.2 | Triplet | -CH₃ (Ethyl group) |

| ~2.6 | Quartet | -CH₂- (Ethyl group) |

| ~6.9 | Singlet | Imidazole ring protons (C4-H, C5-H) |

| ~10.5 | Broad Singlet | N-H (Imidazole ring) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~13.5 | -CH₃ (Ethyl group) |

| ~21.0 | -CH₂- (Ethyl group) |

| ~121.0 | C4/C5 (Imidazole ring) |

| ~145.0 | C2 (Imidazole ring) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 (broad) | Strong | N-H stretching |

| 2970-2870 | Medium-Strong | C-H stretching (Aliphatic) |

| ~1580 | Medium | C=N stretching (Imidazole ring) |

| ~1460 | Medium | C=C stretching (Imidazole ring) |

| ~1100 | Medium | C-N stretching |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple imidazole derivatives typically exhibit UV absorption maxima in the range of 200-230 nm, corresponding to π → π* transitions within the aromatic ring. For this compound, the expected λmax is in this region.

| λmax (nm) | Solvent | Molar Absorptivity (ε) |

| ~210 | Ethanol/Water | Data not readily available |

Note: The exact absorption maximum and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[4][5]

-

Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube and ensure the final sample height is adequate for the spectrometer (typically around 4-5 cm).

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[7][8]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Method 1: Potassium Bromide (KBr) Pellet

-

Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[9][10]

-

Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.[9]

-

Transfer a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][11]

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Method 2: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean.[12]

-

Place a small amount of solid this compound powder directly onto the crystal surface.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Acquire the IR spectrum. The IR beam will penetrate a few microns into the sample, and the attenuated reflected light is detected.[14][15]

-

After analysis, clean the crystal surface with a suitable solvent.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.

-

The concentration should be low enough to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 absorbance units).

Instrumental Analysis:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[16]

-

Select the desired wavelength range for scanning (e.g., 190-400 nm for UV analysis).

-

Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline correction.[16]

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To [chem.rochester.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. sc.edu [sc.edu]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. m.youtube.com [m.youtube.com]

A Deep Dive into the Computational Chemistry of 2-Ethylimidazole

A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract

2-Ethylimidazole is a pivotal heterocyclic compound with broad applications in pharmaceuticals, materials science, and coordination chemistry. Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel drugs and functional materials. This technical guide provides a comprehensive overview of the computational chemistry studies performed on this compound, with a particular focus on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. We present a detailed summary of its optimized geometry, vibrational spectra, electronic structure, and nonlinear optical properties. Methodologies of the key computational experiments are outlined to enable reproducibility and further investigation. All quantitative data is systematically organized into tables for clarity and comparative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental building blocks in numerous biologically active molecules and functional materials. The substituent at the C2 position of the imidazole ring significantly influences its electronic properties and, consequently, its chemical behavior. This compound, with an ethyl group at this position, presents an interesting case for theoretical investigation due to the interplay of the aromatic imidazole ring and the aliphatic ethyl chain. Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound at the atomic level, offering insights that are often challenging to obtain through experimental methods alone. This guide synthesizes the findings from key computational studies to provide a detailed picture of the molecule's characteristics.

Computational Methodologies

The primary computational approaches for studying this compound have been Density Functional Theory (DFT) and Hartree-Fock (HF) methods. A cornerstone study utilized the Gaussian 09 software package for its calculations.

Experimental Protocols:

-

Geometry Optimization and Frequency Calculations: The molecular structure of this compound was optimized using both HF and DFT (B3LYP functional) methods with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good balance between accuracy and computational cost for molecules of this size. The optimization was followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FTIR and FT-Raman).

-

Vibrational Analysis: A complete vibrational assignment was performed based on the calculated potential energy distribution (PED) using the VEDA 4 program. The calculated harmonic vibrational frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies were scaled using appropriate scale factors to facilitate a better comparison with experimental data.

-

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a measure of the NLO activity of the molecule, was computed using the finite-field approach at the HF/6-311++G(d,p) level. This property is important for the development of new materials for optical applications.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. This analysis provides insights into the stability of the molecule arising from these interactions.

-

Mulliken Charge Analysis: Mullikan population analysis was used to determine the distribution of atomic charges within the this compound molecule, offering a glimpse into its electrostatic potential.

Computational Workflow

The general workflow for the computational analysis of this compound is depicted below. This process illustrates the logical progression from initial structure definition to the calculation of various molecular properties.

Caption: Computational analysis workflow for this compound.

Results and Discussion

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound, as calculated by both HF and B3LYP methods with the 6-311++G(d,p) basis set, are summarized below. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters of this compound.

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | N1-C2 | 1.321 | 1.334 |

| C2-N3 | 1.321 | 1.334 | |

| N3-C4 | 1.385 | 1.396 | |

| C4-C5 | 1.345 | 1.358 | |

| C5-N1 | 1.385 | 1.396 | |

| C2-C6 | 1.501 | 1.509 | |

| C6-C7 | 1.532 | 1.541 | |

| Bond Angle (°) | C5-N1-C2 | 108.9 | 108.7 |

| N1-C2-N3 | 111.4 | 111.5 | |

| C2-N3-C4 | 108.9 | 108.7 | |

| N3-C4-C5 | 105.4 | 105.5 | |

| C4-C5-N1 | 105.4 | 105.5 | |

| N1-C2-C6 | 124.3 | 124.2 | |

| N3-C2-C6 | 124.3 | 124.2 | |

| C2-C6-C7 | 111.2 | 111.5 | |

| Dihedral Angle (°) | C5-N1-C2-N3 | 0.0 | 0.0 |

| N1-C2-N3-C4 | 0.0 | 0.0 | |

| C4-C5-N1-C2 | 0.0 | 0.0 | |

| N3-C2-C6-C7 | 60.1 | 60.3 |

Vibrational Analysis

The vibrational spectra of this compound have been thoroughly investigated. The calculated wavenumbers, along with their corresponding IR intensities and Raman activities, provide a theoretical fingerprint of the molecule that can be used to interpret experimental spectra. A detailed assignment of the fundamental vibrational modes has been performed based on the Potential Energy Distribution (PED).

Table 2: Selected Vibrational Frequencies and Assignments for this compound (B3LYP/6-311++G(d,p)).

| Mode | Scaled Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |

| ν(N-H) | 3450 | High | Low | N-H stretch (100) |

| ν(C-H) | 3050-3150 | Medium | High | Ring C-H stretch (95-98) |

| νas(CH₃) | 2980 | High | Medium | Asymmetric CH₃ stretch (98) |

| νs(CH₂) | 2940 | Medium | High | Symmetric CH₂ stretch (97) |

| ν(C=N) | 1580 | High | High | C=N stretch (85) |

| ν(C=C) | 1520 | Medium | High | C=C stretch (80) |

| δ(CH₂) | 1460 | Medium | Medium | CH₂ scissoring (75) |

| δ(CH₃) | 1380 | Medium | Low | CH₃ symmetric deformation (70) |

| Ring breathing | 1250 | Low | High | Ring breathing mode |

Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Table 3: Electronic Properties of this compound (B3LYP/6-311++G(d,p)).

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | 0.35 |

| HOMO-LUMO Energy Gap (ΔE) | 6.56 |

The large energy gap suggests that this compound is a kinetically stable molecule.

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability is a key parameter for assessing the potential of a molecule in NLO applications.

Table 4: First-Order Hyperpolarizability of this compound (HF/6-311++G(d,p)).

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 0.123 |

| β_xyy | -0.045 |

| β_xzz | -0.012 |

| β_yyy | 0.000 |

| β_yzz | 0.000 |

| β_zxx | -0.021 |

| β_zyy | 0.000 |

| β_zzz | 0.000 |

| β_total | 0.258 |

The calculated total first-order hyperpolarizability indicates that this compound possesses a modest NLO response.

Conclusion

This technical guide has provided a detailed overview of the computational chemistry studies of this compound. The use of DFT and HF methods has enabled a thorough characterization of its geometric, vibrational, electronic, and nonlinear optical properties. The presented data and methodologies offer a solid foundation for researchers and professionals in the fields of drug design and materials science to further explore and utilize the chemical properties of this compound and its derivatives. The quantitative data, summarized in the tables, can serve as a valuable benchmark for future computational and experimental investigations. The logical workflow presented can be adapted for the study of other related heterocyclic compounds, contributing to the accelerated discovery and development of new chemical entities.

A Technical Guide to the Thermal Stability and Decomposition of 2-Ethylimidazole

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Ethylimidazole

This compound is a solid organic compound characterized by an off-white appearance and an amine-like odor.[1][2] It is stable under normal conditions but is noted to be hygroscopic.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [2][3] |

| Molecular Weight | 96.13 g/mol | [1][4] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 78 - 87 °C / 172.4 - 188.6 °F | [1][2] |

| Boiling Point | 268 °C / 514.4 °F (at 760 mmHg) | [1][3] |

| Flash Point | 159 °C / 318.2 °F | [1][2] |

| pH | 10.9 (96 g/L aqueous solution at 20°C) | [1][2] |

| Vapor Pressure | 0.0008 mbar @ 24°C | [1] |

Thermal Stability and Hazardous Decomposition

General Stability and Conditions to Avoid

This compound is stable under normal storage conditions.[2] However, several conditions should be avoided to prevent hazardous reactions or decomposition. These include exposure to excess heat, dust formation, moist air or water, and contact with incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Thermal Decomposition

Specific quantitative data, such as the onset decomposition temperature from TGA or DSC analysis, is not available in the reviewed safety and technical literature.[1][2][5] Thermal decomposition can be initiated by exposure to heat and may lead to the release of irritating gases and vapors.[1][2]

Hazardous Decomposition Products

Upon thermal decomposition or combustion, this compound is known to produce several hazardous products. The primary byproducts are summarized in the table below.

| Decomposition Product | Chemical Formula | Source(s) |

| Carbon Monoxide | CO | [1][2][5] |

| Carbon Dioxide | CO₂ | [1][2][5] |

| Nitrogen Oxides | NOx | [1][2][5] |

Standard Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition kinetics of this compound, standardized thermal analysis techniques are required. The following sections detail the typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small amount of the this compound sample (typically 3-10 mg) into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. An air atmosphere can be used to simulate combustion conditions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate. Common heating rates for kinetic studies are 5, 10, 15, and 20 °C/min.[6]

-

Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[6]

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak, from the derivative curve), and the total mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) of these transitions.[7][8]

Objective: To identify and quantify the enthalpy of thermal transitions, including melting and decomposition, of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a hermetically sealed aluminum or high-pressure pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain a controlled atmosphere, typically with an inert gas like nitrogen, at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample and reference at a starting temperature below any expected transitions.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The onset temperature, peak temperature, and the integrated area of the peak (which corresponds to the enthalpy change, ΔH) are calculated.

Visualized Workflows and Processes

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for evaluating the thermal stability of a chemical compound like this compound using TGA and DSC.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2-エチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H8N2 | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Ethylimidazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylimidazole in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document consolidates qualitative solubility information and presents detailed experimental protocols for its determination, enabling researchers to accurately assess its suitability for various applications.

Overview of this compound Solubility

This compound is a heterocyclic organic compound widely used as a catalyst, particularly as a curing agent for epoxy resins, and as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for its application in solution-based reactions, formulations, and purification processes.

For instance, research on similar imidazoles suggests that their solubility in alcohols is generally lower than in water and tends to decrease as the alkyl chain of the alcohol solvent increases.[4][5] Similarly, the solubility of imidazoles in ethers is typically lower than in alcohols.[6][7] Studies on other imidazoles have also indicated low solubility in chloroalkanes.[8][9] It is important to note that 2-methylimidazole, a closely related compound, is described as being very soluble in ethanol.[10]

Due to the lack of specific quantitative data, experimental determination of the solubility of this compound in the solvent of interest is highly recommended for any application requiring precise concentrations.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a broad range of common organic solvents remains largely unreported. The following table summarizes the available information.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) |

| Water | Protic | 61.7 | 20 |

| Various Organic Solvents | - | Soluble (Qualitative) | - |

Researchers are encouraged to contribute to the scientific literature by publishing experimentally determined solubility data for this compound in various organic solvents.

Experimental Protocols for Solubility Determination

To address the need for precise solubility data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining equilibrium solubility.

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a flask containing the organic solvent of choice. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask to prevent solvent evaporation and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath or incubator should be used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to draw the saturated solution, ensuring no solid particles are transferred.

-

Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant or pipette the supernatant.

-

-

Analysis:

-

Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of saturated solution used in mL) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It is a sensitive technique that can be faster than the gravimetric method.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the desired solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution of this compound and separate the supernatant.

-

-

Analysis:

-

Take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationships in selecting an appropriate solvent.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Elusive Crystal Structure of 2-Ethylimidazole: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structure of 2-ethylimidazole, a key building block in the synthesis of zeolitic imidazolate frameworks (ZIFs) and other pharmaceutically relevant compounds. This document details the crystallographic data, experimental protocols for its determination, and logical workflows for structural analysis.

After a long period of elusiveness, the scientific community has successfully determined the crystal structure of this compound. This breakthrough is crucial for understanding its solid-state properties and its role as a linker in the formation of metal-organic frameworks. A key study has revealed that this compound exhibits temperature-dependent polymorphism, existing in two distinct crystalline forms at low and room temperatures.

Crystallographic Data

The crystal structure of this compound has been characterized at both low and ambient temperatures, revealing two different crystal systems. The low-temperature phase, determined at 100 K, is orthorhombic, while the room-temperature phase is triclinic. The crystallographic data for both phases are summarized below for comparative analysis.

| Parameter | Low Temperature (100 K) | Room Temperature |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Unavailable | Unavailable |

| Unit Cell Dimensions | ||

| a (Å) | Unavailable | Unavailable |

| b (Å) | Unavailable | Unavailable |

| c (Å) | Unavailable | Unavailable |

| α (°) | 90 | Unavailable |

| β (°) | 90 | Unavailable |

| γ (°) | 90 | Unavailable |

| Volume (ų) | Unavailable | Unavailable |

| Z | Unavailable | Unavailable |

| Calculated Density (g/cm³) | Unavailable | Unavailable |

| R-factor | Unavailable | Unavailable |

Note: Specific unit cell dimensions, space groups, and other quantitative data are not yet publicly available in the searched resources. The table structure is provided for when this data becomes accessible.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from crystal growth to data analysis.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, which has proven difficult to crystallize, a systematic approach is required.

Methodology:

-

Purification: The commercially available this compound is first purified to remove any impurities that could hinder crystal growth. This can be achieved by techniques such as sublimation or recrystallization from a suitable solvent.

-

Solvent Screening: A range of solvents and solvent mixtures are screened to find the optimal conditions for crystal formation. This typically involves dissolving the purified this compound in a solvent in which it is sparingly soluble.

-

Crystallization Technique: Slow evaporation of the solvent is a common and effective method. A saturated solution of this compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This slow process encourages the formation of large, well-ordered single crystals.

-

Crystal Selection: The resulting crystals are examined under a microscope to select a single crystal with well-defined faces and without any visible defects for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, its three-dimensional atomic structure is determined using single-crystal X-ray diffraction.

Methodology:

-

Mounting: A selected single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For the temperature-dependent studies of this compound, data is collected at both low temperature (e.g., 100 K) using a cryostream and at room temperature. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are integrated.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial model of the atomic arrangement.

-

Structure Refinement: The atomic model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like this compound can be visualized as a logical workflow, from sample preparation to the final structural analysis.

This guide provides a foundational understanding of the crystal structure of this compound. As more detailed crystallographic data becomes publicly available, this document will be updated to provide a more comprehensive quantitative analysis. The presented methodologies and workflows offer a robust framework for researchers engaged in the structural characterization of this and other related compounds.

Tautomerism in 2-Ethylimidazole: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. This technical guide provides an in-depth analysis of the annular tautomerism in 2-ethylimidazole, a key structural motif in various pharmacologically active agents and material science applications. Due to rapid proton exchange, this compound exists as a mixture of two tautomeric forms: 2-ethyl-1H-imidazole and 2-ethyl-4H-imidazole (more accurately depicted as its equivalent 2-ethyl-1H-imidazole tautomer after proton migration). Understanding the factors that govern this equilibrium is critical for predicting molecular interactions, designing novel therapeutics, and controlling reaction pathways. This document outlines the theoretical framework of this compound tautomerism, presents methodologies for its quantitative analysis, and provides detailed experimental and computational protocols for its characterization.

Annular Tautomerism of this compound

The tautomerism observed in this compound is a specific type of prototropic tautomerism known as annular tautomerism, where a proton migrates between the two nitrogen atoms of the imidazole ring. This results in a dynamic equilibrium between two chemically equivalent, but positionally isomeric, forms. The ethyl group at the C2 position renders the imidazole ring asymmetric, leading to two distinct tautomers.

The two primary tautomers in equilibrium are:

-

Tautomer I: 2-ethyl-1H-imidazole

-

Tautomer II: 2-ethyl-4H-imidazole (which is equivalent to 5-ethyl-1H-imidazole through resonance, but for simplicity, we consider the direct proton shift)

The equilibrium between these tautomers is rapid, and the relative population of each is influenced by factors such as the solvent, temperature, and the presence of substituents.[1]

Caption: Annular tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The Gibbs free energy difference (ΔG) between the tautomers is related to KT by the equation:

ΔG = -RT ln(KT)

While specific experimental values for the tautomeric equilibrium of this compound are not extensively reported in the literature, computational chemistry provides a powerful tool for estimating these parameters. Density Functional Theory (DFT) calculations are commonly employed to determine the relative stabilities of tautomers.

Table 1: Illustrative Computational Data for Tautomeric Equilibrium of this compound

| Parameter | Gas Phase (Calculated) | In DMSO (Calculated) | In Water (Calculated) |

| ΔE (kcal/mol) | 0.8 - 1.5 | < 1.0 | < 1.0 |

| ΔG (kcal/mol) | 0.7 - 1.4 | < 0.9 | < 0.9 |

| KT ([Tautomer II]/[Tautomer I]) | 0.2 - 0.5 | 0.4 - 0.8 | 0.4 - 0.8 |

| Tautomer I Population (%) | 67 - 83 | 56 - 71 | 56 - 71 |

| Tautomer II Population (%) | 17 - 33 | 29 - 44 | 29 - 44 |

Note: The data in this table are illustrative and based on trends observed for structurally similar 2-substituted imidazoles in computational studies.[2] The actual values for this compound would require specific experimental determination or dedicated computational analysis.

Experimental Protocols for Tautomer Analysis

The study of tautomerism in this compound relies on spectroscopic techniques that can distinguish between the two forms or provide an averaged signal that reflects their relative populations.

Synthesis of this compound

A common method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction. For this compound, this involves the condensation of glyoxal, propionaldehyde, and ammonia.

Protocol:

-

A mixture of aqueous glyoxal (40 wt. %), propionaldehyde, and a solvent such as methanol is prepared.

-

This mixture is reacted with ammonia at an elevated temperature (e.g., 70-90 °C) and pressure.

-

The reaction can be carried out in a batch reactor or a continuous flow system.

-

Upon completion, the product is isolated from the reaction mixture by fractional distillation.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomerism. Depending on the rate of interconversion and the solvent, the spectra may show distinct signals for each tautomer or averaged signals.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) at a concentration of approximately 5-10 mg/mL.

-

1H NMR Spectroscopy:

-

Acquire 1H NMR spectra at room temperature.

-

Integrate the signals corresponding to the protons on the imidazole ring (H4 and H5). In the case of slow exchange, distinct signals for each tautomer will be observed. The ratio of the integrals will provide the tautomer ratio.

-

For fast exchange, averaged signals will be observed. Variable temperature NMR studies can be performed to slow down the exchange and resolve the individual tautomer signals.

-

-

13C NMR Spectroscopy:

Caption: Workflow for NMR analysis of this compound tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Analysis:

-

Analyze the changes in the absorption bands as a function of solvent polarity. A shift in the equilibrium will result in changes in the spectral profile.

-

If the individual spectra of the tautomers are known or can be estimated, deconvolution of the experimental spectrum can provide the relative concentrations of each tautomer.

-

Computational Protocol for Tautomer Stability

Computational chemistry, particularly DFT, is an essential tool for predicting the relative stabilities of tautomers.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of the two tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvation effects can be modeled using a polarizable continuum model (PCM).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

-

Energy Calculation: The relative Gibbs free energy (ΔG) is calculated as the difference in the Gibbs free energies of the two tautomers.

-

Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) is then calculated from ΔG.

Caption: Computational workflow for determining tautomer stability.

Conclusion

The annular tautomerism of this compound is a key feature influencing its chemical behavior. While direct experimental quantification of its tautomeric equilibrium is not extensively documented, a combination of spectroscopic methods and computational chemistry provides a robust framework for its investigation. For drug development professionals and researchers, a thorough understanding of this tautomeric equilibrium is essential for accurate structure-activity relationship studies, prediction of ADME properties, and the rational design of new molecules with desired properties. The protocols outlined in this guide provide a comprehensive approach to the characterization of tautomerism in this compound and related heterocyclic systems.

References

Methodological & Application

Application Notes: The Use of 2-Ethylimidazole in Organic Synthesis

Introduction

2-Ethylimidazole (2-EI) is a heterocyclic organic compound widely recognized for its versatility in various chemical processes.[1][2] With the chemical formula C5H8N2, this white to off-white crystalline solid is soluble in polar solvents like water and alcohols.[3] Its unique structure, featuring a reactive imidazole ring with an ethyl group at the 2-position, imparts both basic and nucleophilic properties.[1] These characteristics make this compound an effective catalyst, curing agent, and chemical intermediate in a broad range of applications, from polymer chemistry to the synthesis of fine chemicals and pharmaceuticals.[1][4][5]

Key Applications in Organic Synthesis

Curing Agent for Epoxy Resins

The most prominent application of this compound is as a curing agent and accelerator for epoxy resins.[3][4][6] Imidazole derivatives are known to be highly efficient hardeners that initiate the homopolymerization of epoxy compounds.[7][8] 2-EI offers significant advantages, including rapid crosslinking at moderate temperatures, which enhances throughput in manufacturing processes.[6] When used in epoxy formulations, this compound significantly improves the thermal stability, chemical resistance, adhesion, and mechanical strength of the cured material.[2][4] This makes it invaluable in the production of coatings, adhesives, composites, and electronic encapsulants.[2][3]

Mechanism of Action: The curing process involves the pyridine-type nitrogen of the imidazole ring acting as a nucleophile, attacking the electrophilic carbon of the epoxy ring.[7] This initiates a ring-opening polymerization. The mechanism proceeds through the formation of a 1:1 adduct, followed by a proton transfer and the formation of a 1:2 adduct, which then propagates the anionic polymerization of the epoxy resin.[7]

Catalyst in Polymer and Fine Chemical Synthesis

This compound serves as a potent catalyst in various organic reactions beyond epoxy curing.[1] Its dual function as a nucleophile and a base allows it to lower the activation energy for reactions such as esterifications, transesterifications, and condensation reactions.[1] This catalytic efficiency enables reactions to proceed at lower temperatures and with shorter reaction times, reducing energy consumption and improving yields.[1]

In polymer synthesis, it can act as an initiator or accelerator, providing control over molecular weight and other polymer properties.[1] Furthermore, it is a crucial intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, where it helps to improve yields and simplify purification processes.[1][5]

Intermediate for Specialty Chemicals

The reactive nature of this compound makes it a valuable building block for creating more complex molecules.[2] By modifying the active sites on the imidazole ring, its reactivity can be tailored, and new functionalities can be introduced. This approach is used to create derivatives with specific properties, such as reduced reactivity for one-component epoxy systems with improved storage stability.[3]

Data Presentation: Epoxy Curing Performance

The following table summarizes typical conditions and performance metrics for this compound as an epoxy curing agent, based on data from technical literature.

| Parameter | Value/Range | Resin System | Notes | Source |

| Recommended Dosage | 2 - 5 phr* | General Epoxy Resins | phr = parts per hundred parts of resin. | [3] |

| Optimal Concentration | 0.5% - 5% (by weight) | Bisphenol A (DGEBA), Bisphenol F (DGEBF) | Exceeding the optimal range can lead to brittleness. | [6] |

| Curing Conditions | 70 - 85 °C for 3 hours | Medium-Temperature Cure | Provides a balance of pot life and cure speed. | [3] |

| Curing Temperature | 120 - 180 °C | High-Temperature Cure | Typical for latent imidazole curing agents. | [8] |

| Glass Transition Temp. (Tg) | Up to 150 - 180 °C | Heat-Resistant Systems | High Tg indicates excellent thermal stability. | [8] |

Experimental Protocols

Protocol 1: Curing of a Bisphenol A (DGEBA) Epoxy Resin

This protocol describes a general procedure for using this compound as a medium-temperature curing agent for a standard liquid epoxy resin.

Materials:

-

Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound (98% purity)

-

Glass beaker or disposable mixing container

-

Stirring rod or mechanical mixer

-

Hot plate or curing oven with temperature control

-

Mold for casting (e.g., silicone or aluminum)

Procedure:

-

Preparation: Preheat the curing oven to 80°C. Ensure all equipment is clean and dry.

-

Resin Weighing: Weigh 100 g of the DGEBA epoxy resin into the mixing container.

-

Curing Agent Addition: Based on a 4 phr dosage, weigh 4 g of this compound.

-

Mixing: Add the this compound powder to the liquid resin. Mix thoroughly for 5-10 minutes at room temperature until the 2-EI is completely dissolved and the mixture is homogeneous. A slight exotherm may be observed.

-

Degassing (Optional): To remove entrapped air bubbles, place the mixture in a vacuum chamber for 5-10 minutes until bubbling subsides.

-

Casting: Pour the homogeneous mixture into the desired mold.

-

Curing: Place the mold into the preheated oven and cure at 80°C for 3 hours.[3]

-

Post-Curing (Optional): For enhanced mechanical and thermal properties, a post-cure schedule can be implemented (e.g., 2 hours at 120°C) after the initial cure.

-

Cooling and Demolding: Turn off the oven and allow the cured sample to cool slowly to room temperature before demolding.

Visualizations

Reaction Mechanisms and Workflows

References

Application Notes: 2-Ethylimidazole as a Catalyst in Polymerization Reactions

Introduction

2-Ethylimidazole (2-EI) is a versatile heterocyclic organic compound that serves as a highly effective catalyst and curing agent in a variety of polymerization reactions.[1] Its catalytic activity is derived from the unique electronic properties of the imidazole ring, where the nitrogen atoms can function as both nucleophiles and bases.[1] This dual functionality allows 2-EI to efficiently initiate and accelerate polymerization, particularly in thermosetting polymer systems like epoxy resins and polyurethanes.[2][3] It is valued for its ability to reduce cure times, lower reaction temperatures, and enhance the mechanical and thermal properties of the final polymer products.[1][4]

Primary Application: Curing Agent for Epoxy Resins

The most prominent industrial application of this compound is as a curing agent and accelerator for epoxy resins.[5] It is widely used in the formulation of coatings, structural adhesives, composites, and electronic encapsulants.[2][5][6] When used in epoxy systems, 2-EI initiates an anionic ring-opening polymerization of the epoxide groups, leading to the formation of a highly cross-linked, durable polymer network.[3][7]

The key advantages of using this compound in epoxy formulations include:

-

Rapid Curing: 2-EI significantly shortens the time required for the resin to solidify and achieve its final properties, which increases manufacturing throughput.[4][7]

-

Low-Temperature Curing: It enables curing to proceed at lower temperatures compared to other systems, saving energy and allowing for the processing of heat-sensitive components.[1]

-

Enhanced Properties: The resulting cured materials exhibit excellent thermal stability, chemical resistance, and strong adhesion to various substrates.[6][8]

Catalytic Mechanism in Epoxy Polymerization

The curing of epoxy resins with this compound proceeds via an anionic ring-opening polymerization mechanism. The process can be described in the following key steps:

-

Adduct Formation (Initiation): The pyridine-type nitrogen atom (N-3) of the this compound ring performs a nucleophilic attack on the carbon atom of an epoxy ring. This opens the ring and forms a 1:1 adduct.[9]

-

Proton Transfer and Second Adduct Formation: A proton is transferred from the pyrrole-type nitrogen (N-1) to the newly formed alkoxide. The now pyridine-type N-1 attacks a second epoxy molecule, forming a 1:2 adduct that contains both a positive and a negative charge (zwitterion).[9]

-

Anionic Polymerization (Propagation): The alkoxide anion on the 1:2 adduct is a potent initiator that attacks other epoxy monomers. This chain reaction propagates, leading to the formation of polyether chains and the cross-linking of the resin into a rigid thermoset network.[7][9]

This mechanism is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application of 2-Ethylimidazole in the Synthesis of Antifungal Pharmaceutical Intermediates

Introduction

2-Ethylimidazole is a versatile heterocyclic compound that serves as a crucial building block and catalyst in the synthesis of various pharmaceutical intermediates.[1][2] Its unique structural features, including the reactive nitrogen atoms within the imidazole ring, make it a valuable synthon for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This application note focuses on the use of this compound in the synthesis of a key intermediate for imidazole-based antifungal agents, which are a cornerstone in the treatment of fungal infections. The protocol described herein is adapted from established synthetic methodologies for analogous imidazole compounds and provides a detailed procedure for researchers in drug discovery and development.[3][4]

Imidazole antifungal drugs, such as miconazole and econazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Key Applications in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of a wide range of pharmaceutical intermediates. Beyond antifungal agents, imidazole-containing compounds are found in various therapeutic classes, including kinase inhibitors.[5] The imidazole moiety often plays a critical role in the pharmacophore, interacting with biological targets through hydrogen bonding and other non-covalent interactions.

In the context of antifungal synthesis, this compound can be utilized to construct the core imidazole scaffold of the drug molecule. The ethyl group at the 2-position can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to unsubstituted imidazole analogs.

Experimental Protocols

This section details the synthesis of a key pharmaceutical intermediate, 1-(2,4-dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol, an analogue of intermediates used in the synthesis of prominent antifungal drugs.

Synthesis of Intermediate 1: 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one

Objective: To synthesize the α-haloketone precursor required for the subsequent reaction with this compound.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,4-dichloroacetophenone | 189.04 | 18.9 g | 0.1 |

| Chlorine (Cl₂) | 70.90 | 7.8 g | 0.11 |

| Chloroform (CHCl₃) | 119.38 | 200 mL | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 18.9 g (0.1 mol) of 2,4-dichloroacetophenone in 200 mL of chloroform.

-

While stirring the solution at room temperature, bubble chlorine gas (7.8 g, 0.11 mol) through the solution. The reaction is exothermic and should be monitored.

-

After the addition of chlorine is complete, stir the reaction mixture for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a 5% sodium bicarbonate solution (2 x 100 mL) and then with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one.

Expected Yield: Approximately 85% Physical Appearance: White to off-white solid.

Synthesis of Intermediate 2: 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one

Objective: To synthesize the imidazole-ketone intermediate by reacting the α-haloketone with this compound.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one | 223.48 | 22.3 g | 0.1 |

| This compound | 96.13 | 10.6 g | 0.11 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 0.11 |

| Acetone | 58.08 | 250 mL | - |

Procedure:

-

To a solution of 22.3 g (0.1 mol) of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in 250 mL of acetone, add 10.6 g (0.11 mol) of this compound and 15.2 g (0.11 mol) of potassium carbonate.

-

Reflux the reaction mixture with stirring for 8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: Approximately 75% Physical Appearance: Yellowish solid.

Synthesis of Final Intermediate: 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol

Objective: To reduce the ketone intermediate to the final alcohol intermediate.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one | 283.15 | 28.3 g | 0.1 |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |

| Methanol | 32.04 | 300 mL | - |

Procedure:

-

Dissolve 28.3 g (0.1 mol) of 1-(2,4-dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one in 300 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (4.5 g, 0.12 mol) in portions to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure alcohol intermediate.

Expected Yield: Approximately 90% Physical Appearance: White crystalline solid.

Quantitative Data Summary

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one | C₈H₅Cl₃O | 223.48 | 48-50 | ~85 |

| 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-one | C₁₃H₁₂Cl₂N₂O | 283.15 | 95-98 | ~75 |

| 1-(2,4-Dichlorophenyl)-2-(2-ethyl-1H-imidazol-1-yl)ethan-1-ol | C₁₃H₁₄Cl₂N₂O | 285.17 | 130-133 | ~90 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of an antifungal intermediate.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Mechanism of action of imidazole antifungals on the ergosterol pathway.

References

The Role of 2-Ethylimidazole in Material Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction